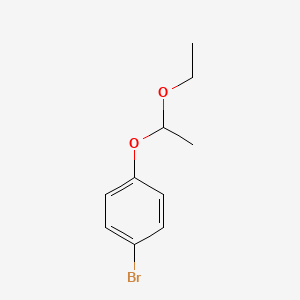
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid has been described . Another study reported the enantioselective syntheses of ®-pipecolic acid, (2R,3R)-3-hydroxypipecolic acid . These methods could potentially be adapted for the synthesis of “(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid”.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the hydroxy group (-OH) is a common site for various chemical reactions . More specific information would require detailed studies or experimental data.Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is often studied in the context of biological systems. Unfortunately, specific information on the mechanism of action for “(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid” is not available .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid” is not available, safety data sheets for similar compounds provide information on handling, storage, and disposal practices, as well as potential health hazards .
Direcciones Futuras
The future research directions for “(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid” could include further studies on its synthesis, structural analysis, and potential applications. For instance, the development of more efficient and environmentally friendly synthesis methods is a key area of research in organic chemistry . Additionally, the exploration of its potential biological activities and applications in pharmaceuticals or other industries could be of interest .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,4-dimethylpentanoic acid", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2,4-dimethylpentanoic acid with sodium borohydride in methanol to yield (2R,3R)-3-hydroxy-2,4-dimethylpentanal", "Step 2: Oxidation of (2R,3R)-3-hydroxy-2,4-dimethylpentanal with sodium chlorite in water to yield (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid", "Step 3: Neutralization of the reaction mixture with sodium hydroxide and acidification with hydrochloric acid to obtain the final product" ] } | |
Número CAS |
133006-48-1 |
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



